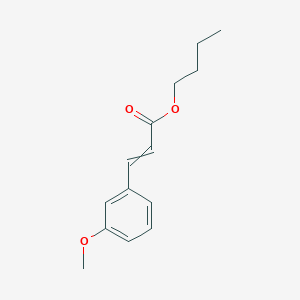
6-(2,6-dimethylphenyl)sulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,6-dimethylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C13H12N4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a sulfanyl group attached to a dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 2,6-dimethylthiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the sulfanyl group, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(2,6-dimethylphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6-(2,6-dimethylphenyl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the purine ring play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 6-(2,5-dimethylphenyl)sulfanyl-7H-purine
- 6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Uniqueness
6-(2,6-dimethylphenyl)sulfanyl-7H-purine is unique due to the specific positioning of the dimethylphenyl and sulfanyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interactions compared to other similar compounds, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
646510-20-5 |
|---|---|
分子式 |
C13H12N4S |
分子量 |
256.33 g/mol |
IUPAC 名称 |
6-(2,6-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-8-4-3-5-9(2)11(8)18-13-10-12(15-6-14-10)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI 键 |
DYQQZYNWKINORK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)SC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
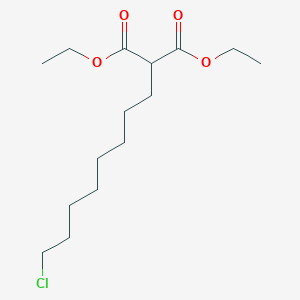
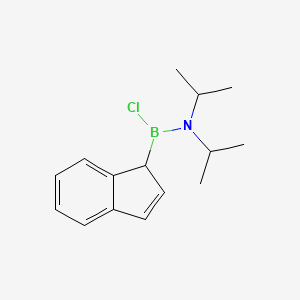
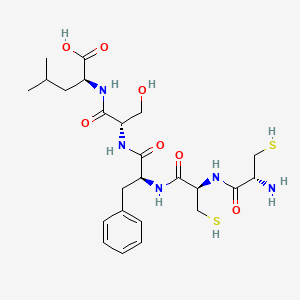
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
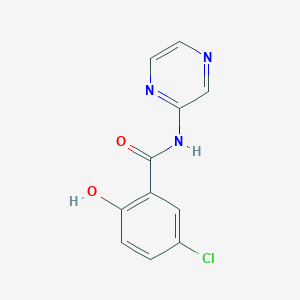
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)

